![molecular formula C10H9ClN6O B1492436 2,6-Diamino-5-[2-(4-chlorophényl)diazenyl]-4-pyrimidinol CAS No. 6979-59-5](/img/structure/B1492436.png)

2,6-Diamino-5-[2-(4-chlorophényl)diazenyl]-4-pyrimidinol

Vue d'ensemble

Description

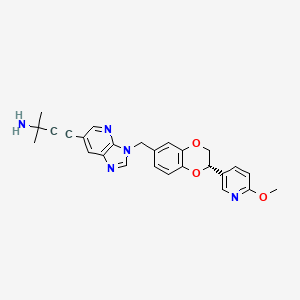

2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol is a useful research compound. Its molecular formula is C10H9ClN6O and its molecular weight is 264.67 g/mol. The purity is usually 95%.

The exact mass of the compound 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications antibactériennes et antifongiques

Les dérivés de 2,6-Diamino-5-[2-(4-chlorophényl)diazenyl]-4-pyrimidinol ont été étudiés pour leurs propriétés antibactériennes et antifongiques potentielles. Le groupe fonctionnel NH2 dans ces composés peut réagir avec différentes dichlorothiénopyrimidines et dichlorofuropyrimidines pour obtenir de nouveaux dérivés de pyrimidine ayant un potentiel pour le traitement des infections .

Synthèse des dérivés de pyrimidine

Le composé sert de précurseur pour la synthèse de nouveaux dérivés de pyrimidine. Ces dérivés sont synthétisés en utilisant des réactions telles que le couplage croisé de Suzuki, ce qui peut conduire au développement de divers produits pharmaceutiques .

Recherche sur le cancer

Certains dérivés de colorants azoïques liés au composé ont montré une activité sur les lignées cellulaires humaines du côlon (HCT116), suggérant une application potentielle dans la recherche sur le cancer pour inhiber la croissance des cellules cancéreuses .

Chimie médicinale

La structure chimique des dérivés de pyrimidine, y compris ceux liés au this compound, a été explorée pour leur activité biologique et leurs applications médicinales en raison de l'importance des composés hétérocycliques dans le développement de médicaments .

Chimie computationnelle

Des études impliquant la théorie de la fonctionnelle de la densité (DFT), les profils ADMET (absorption, distribution, métabolisme, excrétion et toxicité) et des simulations d'amarrage moléculaire sont menées sur les dérivés de pyrimidine pour prédire leur activité biologique et optimiser leurs propriétés médicinales .

Méthodes d'annelation en synthèse organique

Le composé est utilisé dans des méthodes d'annelation pour construire des systèmes complexes comme le système pyrimido[4,5-d]-pyrimidine, qui est un motif structurel clé dans de nombreuses molécules biologiquement actives .

Propriétés

IUPAC Name |

2,4-diamino-5-[(4-chlorophenyl)diazenyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN6O/c11-5-1-3-6(4-2-5)16-17-7-8(12)14-10(13)15-9(7)18/h1-4H,(H5,12,13,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMGLYHILGXNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(N=C(NC2=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421404 | |

| Record name | 7L-847 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6979-59-5 | |

| Record name | NSC134804 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7L-847 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1492363.png)

![N-[2-(4-bromophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1492371.png)